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molecular formula C15H13ClN2O2 B1488078 2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one CAS No. 1440519-73-2

2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one

Cat. No. B1488078
M. Wt: 288.73 g/mol
InChI Key: VRKYIOICHNNDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133158B2

Procedure details

To a stirred solution of crude methyl 6-chloro-2-(chloromethyl)nicotinate (10 g, 45.4 mmol) in THF (150 mL) was added PMBNH2 (15.5 g, 113.5 mmol) at 0° C. The resulting reaction mixture was stirred at room temperature for 16 hours before it was concentrated under reduced pressure to give a crude product. After washing with MTBE (100 mL×3), the title compound was obtained (8.8 g, yield 67%) as a white solid. MS: 288.8 (M+H+, 10).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=O)=[C:4]([CH2:12]Cl)[N:3]=1.[CH2:14]([NH2:23])[C:15]1[CH:22]=[CH:21][C:18]([O:19][CH3:20])=[CH:17][CH:16]=1>C1COCC1>[Cl:1][C:2]1[N:3]=[C:4]2[CH2:12][N:23]([CH2:14][C:15]3[CH:22]=[CH:21][C:18]([O:19][CH3:20])=[CH:17][CH:16]=3)[C:6](=[O:8])[C:5]2=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=C(C(=O)OC)C=C1)CCl
Name
Quantity
15.5 g
Type
reactant
Smiles
C(C1=CC=C(OC)C=C1)N
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 hours before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude product
WASH
Type
WASH
Details
After washing with MTBE (100 mL×3)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)CN(C2=O)CC2=CC=C(C=C2)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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